![molecular formula C21H24O4S B14253367 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate CAS No. 478283-38-4](/img/structure/B14253367.png)
4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate is an organic compound that features both an ether and a thiol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate typically involves a multi-step process. One common method is the etherification of 4-hydroxyphenyl 4-(4-sulfanylbutoxy)benzoate with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ether and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers and thiols.
Aplicaciones Científicas De Investigación
4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the ether group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-hydroxybutoxy)benzoate
- 4-[(But-3-en-1-yl)oxy]phenyl 4-(4-methylbutoxy)benzoate
Uniqueness
4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate is unique due to the presence of both ether and thiol functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups in a single molecule allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
478283-38-4 |
|---|---|
Fórmula molecular |
C21H24O4S |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(4-but-3-enoxyphenyl) 4-(4-sulfanylbutoxy)benzoate |
InChI |
InChI=1S/C21H24O4S/c1-2-3-14-23-19-10-12-20(13-11-19)25-21(22)17-6-8-18(9-7-17)24-15-4-5-16-26/h2,6-13,26H,1,3-5,14-16H2 |
Clave InChI |
MQTCJHKRGYHKKH-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
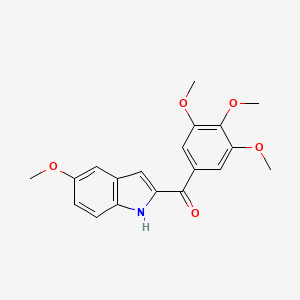
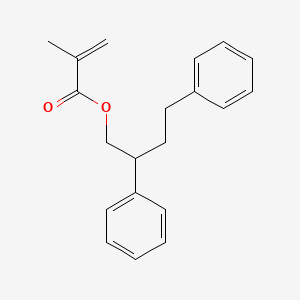

![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)
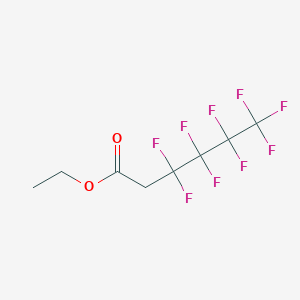
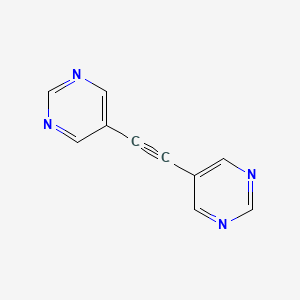
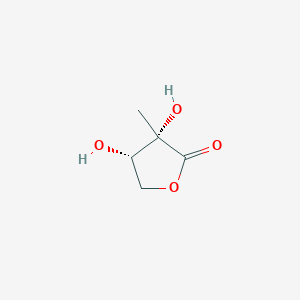

![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
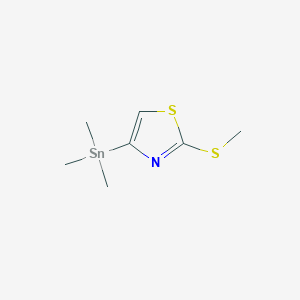
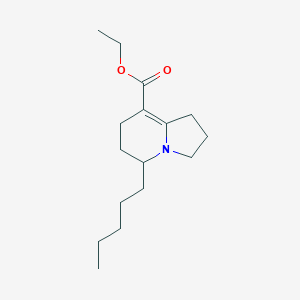
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)
